1,2-Ethanediamine, N,N-dichloro-N',N',1,1,2,2-hexafluoro-
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Overview
Description
1,2-Ethanediamine, N,N-dichloro-N’,N’,1,1,2,2-hexafluoro- is a synthetic chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of two chlorine atoms and six fluorine atoms attached to the ethylenediamine backbone, making it highly reactive and versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dichloro-N’,N’,1,1,2,2-hexafluoro- typically involves the chlorination and fluorination of ethylenediamine. The process begins with the chlorination of ethylenediamine using chlorine gas under controlled conditions to introduce the chlorine atoms. This is followed by the fluorination step, where the compound is treated with a fluorinating agent such as sulfur tetrafluoride or cobalt trifluoride to introduce the fluorine atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and precise temperature control to ensure the efficient introduction of chlorine and fluorine atoms. The final product is purified through distillation and crystallization techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N,N-dichloro-N’,N’,1,1,2,2-hexafluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Complexation Reactions: It can form coordination complexes with metal ions, which are useful in catalysis and material science.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Complexation Reactions: Metal salts such as copper(II) chloride or nickel(II) sulfate are used in aqueous or organic solvents.
Major Products Formed
The major products formed from these reactions include substituted ethylenediamine derivatives, oxidized or reduced forms of the compound, and metal coordination complexes.
Scientific Research Applications
1,2-Ethanediamine, N,N-dichloro-N’,N’,1,1,2,2-hexafluoro- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential use in drug delivery systems and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N,N-dichloro-N’,N’,1,1,2,2-hexafluoro- involves its interaction with molecular targets through its reactive chlorine and fluorine atoms. These interactions can lead to the formation of covalent bonds with biological molecules, disrupting their normal function. The compound’s high reactivity also allows it to participate in various chemical pathways, making it a versatile tool in research and industrial applications.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N-dimethyl-: Similar backbone structure but with methyl groups instead of chlorine and fluorine atoms.
1,2-Ethanediamine, N,N,N’,N’-tetramethyl-: Contains four methyl groups attached to the ethylenediamine backbone.
N,N’-Dimethyl-1,2-ethanediamine: Features two methyl groups and is used in similar applications.
Uniqueness
1,2-Ethanediamine, N,N-dichloro-N’,N’,1,1,2,2-hexafluoro- is unique due to its high reactivity and the presence of both chlorine and fluorine atoms. This makes it more versatile in chemical reactions and suitable for a broader range of applications compared to its methyl-substituted counterparts .
Properties
CAS No. |
105882-88-0 |
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Molecular Formula |
C2Cl2F6N2 |
Molecular Weight |
236.93 g/mol |
IUPAC Name |
N,N-dichloro-N',N',1,1,2,2-hexafluoroethane-1,2-diamine |
InChI |
InChI=1S/C2Cl2F6N2/c3-11(4)1(5,6)2(7,8)12(9)10 |
InChI Key |
BQIYMOKDQDCOGX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(N(Cl)Cl)(F)F)(N(F)F)(F)F |
Origin of Product |
United States |
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